molecular formula C21H24N2O4 B10849010 H-2',6'-dimethyltyrosine-Tic-OH

H-2',6'-dimethyltyrosine-Tic-OH

Cat. No.: B10849010
M. Wt: 368.4 g/mol
InChI Key: QBLVXTMPLLWZDE-OALUTQOASA-N
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Description

H-2’,6’-dimethyltyrosine-Tic-OH is a synthetic dipeptide compound that has garnered significant attention in the field of medicinal chemistry. It is derived from the combination of 2’,6’-dimethyltyrosine and tetrahydroisoquinoline-3-carboxylic acid (Tic). This compound is known for its potent activity as a delta-opioid receptor antagonist, making it a valuable tool in opioid receptor research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-2’,6’-dimethyltyrosine-Tic-OH involves several key steps. The process typically begins with the preparation of 2’,6’-dimethyltyrosine, which can be synthesized through asymmetric synthesis methods . The Tic moiety is then introduced through peptide coupling reactions. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of H-2’,6’-dimethyltyrosine-Tic-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) are often employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

H-2’,6’-dimethyltyrosine-Tic-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

H-2’,6’-dimethyltyrosine-Tic-OH has a wide range of scientific research applications:

Mechanism of Action

H-2’,6’-dimethyltyrosine-Tic-OH exerts its effects by binding to delta-opioid receptors. This binding induces a conformational change in the receptor, leading to the inhibition of adenylate cyclase activity. The downstream effects include reduced neurotransmitter release and modulation of ion channel activity. These actions contribute to the compound’s analgesic and anti-addictive properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-2’,6’-dimethyltyrosine-Tic-OH stands out due to its high selectivity and potency as a delta-opioid receptor antagonist. The presence of the 2’,6’-dimethyltyrosine moiety enhances its binding affinity and stability, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C21H24N2O4/c1-12-7-16(24)8-13(2)17(12)10-18(22)20(25)23-11-15-6-4-3-5-14(15)9-19(23)21(26)27/h3-8,18-19,24H,9-11,22H2,1-2H3,(H,26,27)/t18-,19-/m0/s1

InChI Key

QBLVXTMPLLWZDE-OALUTQOASA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)O)N)C)O

Origin of Product

United States

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